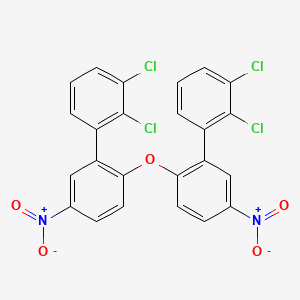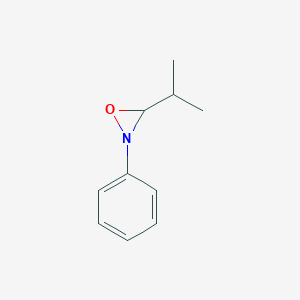
3-Isopropyl-2-phenyloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-2-phenyloxaziridine is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon atoms. These compounds are known for their high reactivity and are often used as oxidizing agents in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Isopropyl-2-phenyloxaziridine can be synthesized through the oxidation of imines. One common method involves the use of trichloroacetonitrile and hydrogen peroxide under mild conditions . The general procedure includes dissolving the imine in a suitable solvent, such as dichloromethane, and then adding the oxidizing agents. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification is often achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropyl-2-phenyloxaziridine primarily undergoes oxidation reactions. It acts as an oxygen-transfer reagent, facilitating the oxidation of various nucleophiles, including enolates, thiolates, and silyl enol ethers .
Common Reagents and Conditions:
Oxidation of Enolates: Typically involves the use of bases like lithium diisopropylamide (LDA) to generate the enolate, followed by the addition of this compound.
Oxidation of Thiolates: Involves the use of thiolates in the presence of phase-transfer catalysts to produce sulfinates, which can be further alkylated to form sulfones.
Major Products:
α-Hydroxy Ketones: Formed from the oxidation of enolates.
Sulfones: Formed from the oxidation of thiolates followed by alkylation.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Isopropyl-2-phenyloxaziridine involves the transfer of an oxygen atom to a nucleophile. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom of the oxaziridine, leading to the formation of a hemiaminal intermediate. This intermediate then fragments to yield the oxidized product and a sulfinimine byproduct .
Comparaison Avec Des Composés Similaires
2-Phenylsulfonyl-3-phenyloxaziridine (Davis Reagent): Known for its use in the Davis oxidation reaction, which oxidizes enolates to α-hydroxy ketones.
N-Alkyloxaziridines: Used for similar oxidation reactions but with different reactivity profiles depending on the substituents on the nitrogen atom.
Uniqueness: 3-Isopropyl-2-phenyloxaziridine is unique due to its specific structure, which imparts distinct reactivity and selectivity in oxidation reactions. Its isopropyl group provides steric hindrance, which can influence the outcome of reactions compared to other oxaziridines .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-phenyl-3-propan-2-yloxaziridine |
InChI |
InChI=1S/C10H13NO/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
Clé InChI |
OHLCODRYAOXLIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1N(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



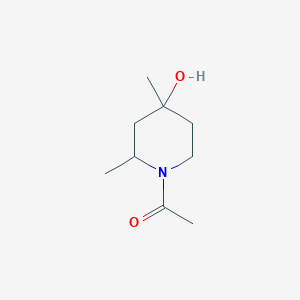
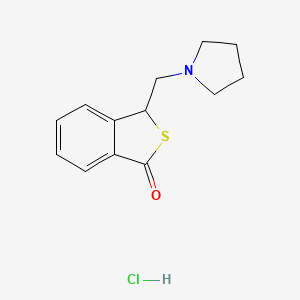
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
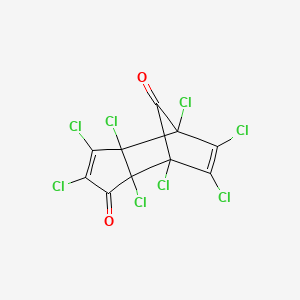
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

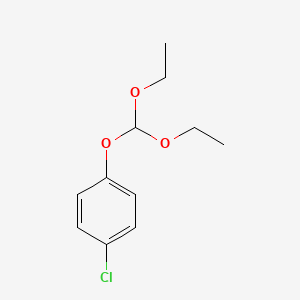
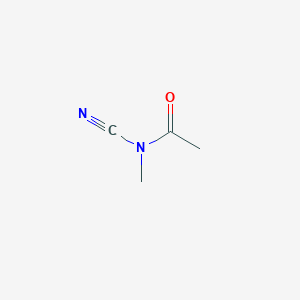
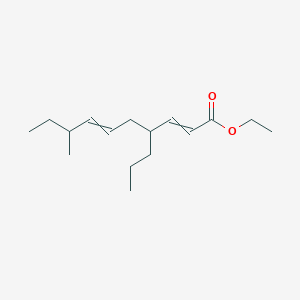
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
